molecular formula C32H23CrN8NaO8 B12750977 Sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) CAS No. 81361-05-9

Sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Cat. No.: B12750977
CAS No.: 81361-05-9
M. Wt: 722.6 g/mol
InChI Key: GCHWFMDXTFYSDC-UHFFFAOYSA-N
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Description

Sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex heterocyclic organic compound. It is known for its unique structure, which includes azo groups and chromate ions. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves several steps. The process typically starts with the preparation of the azo compounds, which are then reacted with chromate ions under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully monitored to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The chromate ion can participate in oxidation reactions, converting other compounds into their oxidized forms.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

Sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is used in various scientific research fields:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromate ion can act as an oxidizing agent, altering the oxidation state of other molecules. The azo groups can participate in electron transfer reactions, influencing various biochemical pathways. These interactions can affect enzyme activities, cellular signaling, and other molecular processes .

Comparison with Similar Compounds

Compared to other similar compounds, Sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) stands out due to its unique combination of azo groups and chromate ions. Similar compounds include:

Properties

CAS No.

81361-05-9

Molecular Formula

C32H23CrN8NaO8

Molecular Weight

722.6 g/mol

IUPAC Name

sodium;chromium;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H12N5O4.C16H11N3O4.Cr.Na/c1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h2-9,22H,1H3;1-9,20-21H;;/q-1;;;+1

InChI Key

GCHWFMDXTFYSDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Cr]

Origin of Product

United States

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